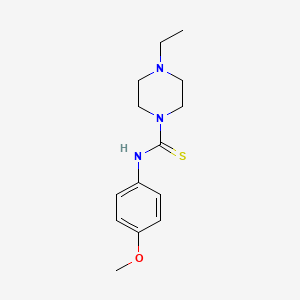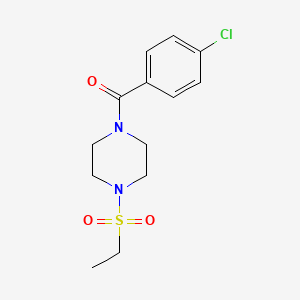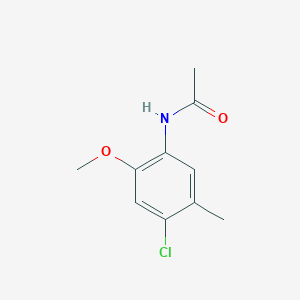![molecular formula C20H22FN5O B5630210 2-{[3-cyclopentyl-1-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methyl}-5,6-dimethylpyridazin-3(2H)-one](/img/structure/B5630210.png)
2-{[3-cyclopentyl-1-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methyl}-5,6-dimethylpyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of structurally related compounds involves multi-step chemical processes that yield high-purity products. For example, the synthesis of similar fluorophenyl and triazolyl derivatives has been reported, employing strategies like single crystal diffraction for structure determination (Kariuki, Abdel-Wahab, & El‐Hiti, 2021). These methodologies offer insights into the potential synthetic routes for our compound of interest.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques like X-ray crystallography, revealing planar conformations and specific orientations of functional groups (Senga, Kanamori, Nishigaki, & Yoneda, 1976). Such analyses are crucial for understanding the spatial arrangement of atoms within the molecule, which affects its reactivity and properties.
Chemical Reactions and Properties
Chemical reactions involving similar compounds often involve cycloaddition, nitrosation, and cyclization processes, leading to the formation of various heterocyclic structures (Bonacorso, Magalhães, Dal Forno, Líbero, Hoerner, Frizzo, Martins, & Zanatta, 2019). These reactions are pivotal for generating compounds with desired chemical properties for further applications.
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystallinity, are determined through experimental studies. For compounds with similar functional groups, these properties are influenced by molecular structure and intermolecular interactions, such as hydrogen bonding and π-π stacking (Daoui, Faizi, El Kalai, Saddik, Dege, Karrouchi, & Benchat, 2019).
Chemical Properties Analysis
The chemical properties, like reactivity towards different reagents, stability under various conditions, and ability to undergo specific reactions, are essential for understanding the compound's utility. The study of related compounds has shown a range of reactions, including cyclocondensation and alkylation, which are crucial for modifying the chemical structure and enhancing the compound's applications (Collins, Hughes, & Johnson, 1999).
Wirkmechanismus
The mechanism of action of this compound is related to its neuroprotective and anti-inflammatory properties . It has been shown to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . A molecular docking study showed that the lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .
Eigenschaften
IUPAC Name |
2-[[5-cyclopentyl-2-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-5,6-dimethylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN5O/c1-13-11-19(27)25(23-14(13)2)12-18-22-20(15-5-3-4-6-15)24-26(18)17-9-7-16(21)8-10-17/h7-11,15H,3-6,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGFRFHKDIDYSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(N=C1C)CC2=NC(=NN2C3=CC=C(C=C3)F)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-cyclopentyl-1-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methyl}-5,6-dimethylpyridazin-3(2H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,7-dimethyl-N-[3-(methylthio)propyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5630132.png)
![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-(pyridin-2-ylthio)acetamide](/img/structure/B5630146.png)
![N-cyclopentyl-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5630150.png)

![1-(7-methylthieno[3,2-d]pyrimidin-4-yl)-N-[2-(1H-1,2,4-triazol-5-ylthio)ethyl]piperidin-4-amine](/img/structure/B5630158.png)
![N-(tert-butyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B5630160.png)
![5-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-4H-thieno[3,2-b]pyrrole](/img/structure/B5630164.png)

![N,N-diethyl-2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5630185.png)
![1-(tetrahydro-2-furanylcarbonyl)-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-1,4-diazepane](/img/structure/B5630187.png)

![methyl 3-{[(4-chlorophenyl)sulfonyl]amino}-2-thiophenecarboxylate](/img/structure/B5630219.png)
![4-[(3,3-diphenylpiperidin-1-yl)acetyl]morpholine](/img/structure/B5630225.png)
